molecular formula C21H23N7O4 B589357 N,N'-Diacetyl DAMPA Ethyl Ester CAS No. 1330265-87-6

N,N'-Diacetyl DAMPA Ethyl Ester

Cat. No.: B589357
CAS No.: 1330265-87-6
M. Wt: 437.46
InChI Key: IDLWDJJUFDRRHX-UHFFFAOYSA-N
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Description

“N,N’-Diacetyl DAMPA Ethyl Ester” is a biochemical used for proteomics research . It is also known as "N,N’-Diacetyl-4-amino-4-deoxy-N10-methylpteroic Acid Ethyl Ester" . The molecular formula of this compound is C21H23N7O4 and it has a molecular weight of 437.45 .


Molecular Structure Analysis

“N,N’-Diacetyl DAMPA Ethyl Ester” contains a total of 57 bonds, including 34 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 aliphatic secondary amides, 1 aromatic tertiary amine, and 1 Pyrimidine .


Chemical Reactions Analysis

Esters, including “N,N’-Diacetyl DAMPA Ethyl Ester”, typically undergo a reaction known as hydrolysis, which is catalyzed by either an acid or a base . In this reaction, the alkoxy (OR’) group of an ester is replaced by another group .


Physical and Chemical Properties Analysis

Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Safety and Hazards

The safety data sheet for a similar ester, Diethyl ethoxymethylenemalonate, indicates that it is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), skin sensitization (Sub-category 1A), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 2) .

Properties

IUPAC Name

ethyl 4-[(2,4-diacetamidopteridin-6-yl)methyl-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O4/c1-5-32-20(31)14-6-8-16(9-7-14)28(4)11-15-10-22-18-17(25-15)19(23-12(2)29)27-21(26-18)24-13(3)30/h6-10H,5,11H2,1-4H3,(H2,22,23,24,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLWDJJUFDRRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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